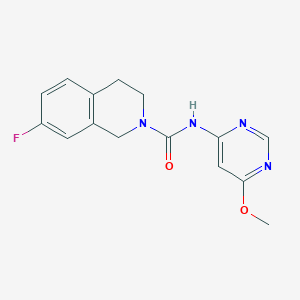![molecular formula C17H26N2O2 B7648642 1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone](/img/structure/B7648642.png)
1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone, also known as DMPEA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. DMPEA is a derivative of the natural compound, phenylethylamine, and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, and may also have potential as a treatment for depression, anxiety, and addiction.
Mécanisme D'action
1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone acts as a partial agonist of the trace amine-associated receptor 1 (TAAR1), which is involved in various physiological processes such as neurotransmitter release and immune response. This compound also acts as an inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its potential therapeutic effects. This compound has also been found to have anti-inflammatory and anti-cancer effects, possibly through its inhibition of MAO.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone has several advantages for lab experiments, including its low toxicity and ability to cross the blood-brain barrier. However, its partial agonist activity and inhibition of MAO may complicate interpretation of results, and further research is needed to fully understand its mechanisms of action.
Orientations Futures
Future research on 1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone may focus on its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Studies may also investigate the mechanisms of action underlying its anti-inflammatory and anti-cancer effects, as well as its interactions with other drugs and neurotransmitters. Additionally, this compound may be studied for its potential as a tool for understanding the role of TAAR1 and MAO in physiological processes.
Méthodes De Synthèse
1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone can be synthesized using a multi-step process involving the reaction of 2,6-dimethylpiperidine with 1-phenyl-2-nitropropene, followed by reduction with sodium borohydride and subsequent reaction with (S)-2-chloro-1-phenylethanol. The final product is obtained through purification using column chromatography.
Propriétés
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-7-6-8-14(2)19(13)17(21)11-18-16(12-20)15-9-4-3-5-10-15/h3-5,9-10,13-14,16,18,20H,6-8,11-12H2,1-2H3/t13?,14?,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURAYQMKMCTWLL-ZBCRRDGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CNC(CO)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1C(=O)CN[C@H](CO)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7648563.png)

![5-Methyl-2-[1-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7648568.png)
![2-Phenyl-2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methylamino]ethanol](/img/structure/B7648574.png)
![3-(2,6-Dimethyloxan-4-yl)-1-(2-hydroxyethyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B7648580.png)
![N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]-1-pyridin-4-ylethanamine](/img/structure/B7648594.png)
![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol](/img/structure/B7648600.png)
![2-[4-(3-Fluorophenyl)butan-2-yl-methylamino]ethanol](/img/structure/B7648605.png)
![N-(1,3-dioxolan-2-ylmethyl)-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine](/img/structure/B7648608.png)

![1-[3-(1H-pyrazol-4-yl)piperidin-1-yl]-2-[4-(trifluoromethyl)cyclohexyl]ethanone](/img/structure/B7648628.png)
![N-[(3,5-difluorophenyl)methyl]-2-(1-pyridin-4-ylethylamino)acetamide](/img/structure/B7648639.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1-pyridin-4-ylethanamine](/img/structure/B7648656.png)
![13-(3-Methyl-1,2-thiazole-4-carbonyl)-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-one](/img/structure/B7648673.png)